1-(Azidomethyl)-1-fluorocyclobutane

Description

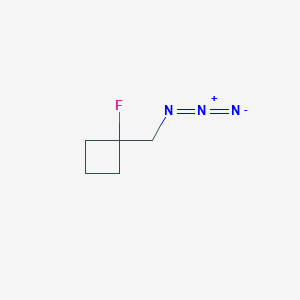

1-(Azidomethyl)-1-fluorocyclobutane is a fluorinated cyclobutane derivative featuring an azidomethyl (-CH₂N₃) group and a fluorine substituent on the cyclobutane ring. Key properties likely include high polarity due to fluorine electronegativity, conformational rigidity from the cyclobutane ring, and reactivity of the azide group in click chemistry or bioorthogonal reactions .

Properties

Molecular Formula |

C5H8FN3 |

|---|---|

Molecular Weight |

129.14 g/mol |

IUPAC Name |

1-(azidomethyl)-1-fluorocyclobutane |

InChI |

InChI=1S/C5H8FN3/c6-5(2-1-3-5)4-8-9-7/h1-4H2 |

InChI Key |

DTIDTOWDVDFNAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CN=[N+]=[N-])F |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Cyclobutane Derivatives

Approach:

One of the primary routes involves the direct substitution of a suitable precursor cyclobutane with azide and fluorine groups via nucleophilic or electrophilic reactions. This method typically employs halogenated cyclobutane intermediates that undergo nucleophilic substitution with azide ions and fluorination.

- Preparation of halogenated cyclobutane:

Cyclobutane derivatives are halogenated at the 1-position using halogenation reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under radical conditions, often with UV light or radical initiators.

Fluorination step:

The halogenated intermediate is then subjected to nucleophilic fluorination using reagents like potassium fluoride (KF) in polar aprotic solvents such as acetonitrile, often with phase-transfer catalysts to enhance reactivity.Azidomethyl introduction:

The azidomethyl group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) with sodium azide (NaN₃), often under elevated temperature or microwave irradiation to improve yields.

- High regioselectivity at the 1-position.

- Compatibility with various functional groups.

- Potential for side reactions due to radical pathways.

- Handling of hazardous reagents like azide and fluorinating agents.

Multi-step Synthesis via Pre-Functionalized Precursors

Approach:

This method involves synthesizing a precursor molecule bearing the azide and fluorine functionalities separately, followed by cyclization to form the cyclobutane ring.

- Synthesis of a suitable β-alkynyl or β-haloalkyl precursor bearing azide and fluorine substituents.

- Cyclization through intramolecular nucleophilic substitution or radical cyclization under controlled conditions.

- A notable method involves the use of [2+2] cycloaddition reactions between alkenes or alkynes bearing azide and fluorine substituents to construct the cyclobutane core, followed by functional group modifications.

- Greater control over substitution patterns.

- Potential for stereoselectivity.

- Multi-step processes with moderate overall yields.

- Requires careful control of reaction conditions to prevent side reactions.

Radical-Mediated Approaches

Approach:

Radical chemistry provides a versatile pathway for functionalizing cyclobutane rings, especially for introducing azide and fluorine groups simultaneously.

- Generation of radical species from azide and fluorine precursors under UV or thermal initiation.

- Radical addition to cyclobutane derivatives, facilitated by radical initiators such as azobisisobutyronitrile (AIBN).

- Recent studies have demonstrated the use of photoredox catalysis to mediate radical addition, allowing for milder conditions and higher selectivity.

- Tolerance to various functional groups.

- Mild reaction conditions.

- Control over regio- and stereoselectivity can be challenging.

- Potential formation of side products.

Key Considerations and Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Halogenation | NBS or NIS, radical initiators, UV light | Radical conditions favor selective halogenation at the 1-position |

| Fluorination | KF in acetonitrile, phase-transfer catalysts | Nucleophilic fluorination; high temperature may be required |

| Azidomethyl substitution | NaN₃, elevated temperature, microwave irradiation | Nucleophilic substitution of halogenated intermediates |

| Radical reactions | UV or thermal initiation, radical initiators | Allow for simultaneous or sequential functionalization |

Summary of Research Findings and Data Tables

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-1-fluorocyclobutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), amines, thiols.

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

Nucleophilic Substitution: Substituted cyclobutanes with various functional groups.

Reduction: 1-(Aminomethyl)-1-fluorocyclobutane.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

1-(Azidomethyl)-1-fluorocyclobutane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-1-fluorocyclobutane depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The fluorine atom can influence the reactivity and stability of the compound by affecting the electronic properties of the cyclobutane ring .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Fluorination: Fluorine substituents (mono-, di-, or trifluoromethyl) enhance metabolic stability, polarity, and binding interactions .

- Azide Functionality : Azides enable click chemistry for bioconjugation or materials science applications .

- Cyclobutane Rigidity : The strained four-membered ring restricts conformational flexibility, improving target selectivity in bioactive compounds .

Comparison :

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Azidomethyl)-1-fluorocyclobutane, and what factors influence the choice of methodology?

- Methodological Answer : The synthesis typically involves cycloaddition or nucleophilic substitution strategies. For example, fluorination of a cyclobutane precursor (e.g., via halogen exchange with KF) followed by azide introduction via SN2 displacement of a bromo- or chloromethyl group. Solvent polarity, temperature control (to avoid azide decomposition), and steric hindrance around the cyclobutane ring are critical factors. Low-temperature conditions (<0°C) are recommended to stabilize the azide group during synthesis .

- Key Tools : NMR monitoring of intermediates, inert atmosphere (N₂/Ar) for azide stability.

Q. How is the structure of this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine chemical environment (δ ~ -180 to -220 ppm for cyclobutane-fluorine).

- IR Spectroscopy : Azide stretching vibrations (ν ~ 2100 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic patterns for fluorine/azide.

- X-ray Crystallography : Resolves cyclobutane ring conformation and substituent spatial arrangement (if crystalline) .

Advanced Research Questions

Q. What strategies mitigate the thermal instability of the azide group during reactions involving this compound?

- Methodological Answer :

- Temperature Control : Reactions conducted below 50°C to prevent azide decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states without inducing side reactions.

- Catalytic Additives : Copper(I) catalysts accelerate azide-alkyne cycloaddition (CuAAC) at lower temperatures, reducing decomposition risks .

Q. How does fluorine substitution at the cyclobutane ring influence ring strain and reactivity in comparison to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity increases ring strain by ~5–10 kJ/mol due to electron-withdrawing effects, altering reaction pathways (e.g., favoring [2+2] cycloreversion). Computational studies (DFT) show reduced HOMO-LUMO gaps, enhancing susceptibility to electrophilic attack. Comparative kinetic studies with non-fluorinated analogs (e.g., 1-azidomethylcyclobutane) quantify these effects .

Q. What computational methods are used to model the compound’s behavior in catalytic systems (e.g., transition-metal complexes)?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for azide-alkyne cycloaddition, predicting regioselectivity.

- Molecular Dynamics (MD) : Simulates solvent effects on azide stability.

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug discovery .

Cross-Disciplinary Applications

Q. How is this compound utilized in bioorthogonal chemistry for live-cell imaging?

- Methodological Answer : The azide group participates in Cu-free "click" reactions with strained alkynes (e.g., dibenzocyclooctynes) for fluorescent labeling. Fluorine’s low polarizability minimizes nonspecific binding. Protocols include:

- Cell Permeability Assays : LogP measurements (target ~1.5–2.5).

- Confocal Microscopy : Tracking labeled biomolecules in real-time .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported reaction yields for azide-functionalized cyclobutane derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate purity of starting materials (e.g., azide precursors via TLC/GC-MS).

- Variable Isolation : Test solvent degassing, catalyst batch, and moisture levels.

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature vs. catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.